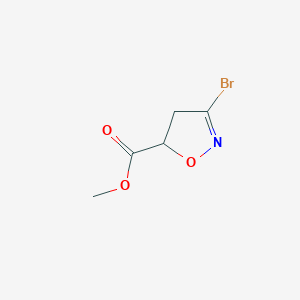

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C5H6BrNO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazole derivatives, including “this compound”, often involves [3 + 2] cycloaddition reactions . For instance, a new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "Cc1cc(no1)C(O)=O" . This indicates that the compound contains a methyl group (CH3-) attached to an isoxazole ring, which is further substituted with a bromo group and a carboxylate group .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a precursor in synthesizing various heterocyclic compounds. For instance, it has been utilized in the bromination of methyl groups in specific isoxazole compounds, facilitating the formation of 3-aryl-5-formyl-isoxazole-4-carboxylate (Roy, Rajaraman, & Batra, 2004).

- Its derivatives have been used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing selective nucleophilic chemistry (Robins, Fettinger, Tinti, & Kurth, 2007).

Application in Compound Synthesis

- It contributes to the creation of novel synthetic methods, such as the synthesis of methyl 5-substituted thiazole-4-carboxylates (Yamada, Fukui, & Nunami, 1995).

- The compound is involved in the synthesis of Pyridyl–Pyrazole-3-One Derivatives with potential cytotoxicity against tumor cell lines (Huang et al., 2017).

Structural and Mechanistic Studies

- It assists in the study of the tautomerism of heteroaromatic compounds with five-membered rings, providing insights into the basicity and acidity of isoxazoles (Boulton & Katritzky, 1961).

- The compound is instrumental in elucidating the mechanisms in the synthesis of diverse molecular structures, such as in the thermal decarbonylation of certain carboxylates (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).

Pharmacological and Biological Research

- Studies have explored its role in synthesizing novel compounds with potential antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2013).

- Its derivatives have been used in creating comenic acid derivatives containing isoxazole and isothiazole moieties with observed synergistic effects in antitumor drug assays (Kletskov et al., 2018).

Future Directions

The future directions for the study of “Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate” and similar compounds could involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the development of clinically viable drugs using this information .

Mechanism of Action

Target of Action

It’s worth noting that oxazoline and oxazole compounds, to which this compound belongs, are important biological scaffolds present within many natural products .

Mode of Action

Oxazoline and oxazole compounds are known to exhibit a variety of physiological and pharmacological activities , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the diverse biological activities of oxazoline and oxazole compounds , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with oxazoline and oxazole compounds , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Properties

IUPAC Name |

methyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFMYTOTPSJMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2710032.png)

![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)

![2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2710037.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B2710042.png)

![[(2,5-Dichlorophenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2710049.png)

![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)

![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)